molecular formula C25H21N3O4 B7693367 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide

Cat. No. B7693367
M. Wt: 427.5 g/mol
InChI Key: GCCZAARKIOAWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide, also known as HMQN-PTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has also been shown to bind to proteins involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide can induce cell death in cancer cells, indicating its potential as a cancer therapeutic. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has also been shown to inhibit the formation of amyloid plaques, suggesting its potential as a treatment for Alzheimer's disease. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the role of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in the regulation of gene expression and epigenetic modifications. Additionally, the potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in materials science, such as the development of organic electronics, warrant further investigation. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 3-nitrobenzoyl chloride to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential applications in the development of organic electronics.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-7-10-21(11-8-16)27(25(30)19-4-3-5-22(14-19)28(31)32)15-20-13-18-9-6-17(2)12-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCZAARKIOAWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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